- Identification and structure-activity relationship study of carvacrol derivatives as Mycobacterium tuberculosis chorismate mutase inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(4), 547-554

Cas no 89-68-9 (4-Chloro-2-isopropyl-5-methylphenol)

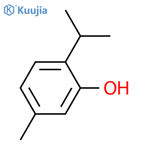

89-68-9 structure

Nombre del producto:4-Chloro-2-isopropyl-5-methylphenol

Número CAS:89-68-9

MF:C10H13ClO

Megavatios:184.662622213364

MDL:MFCD00002326

CID:34520

PubChem ID:6982

4-Chloro-2-isopropyl-5-methylphenol Propiedades químicas y físicas

Nombre e identificación

-

- 4-Chloro-2-isopropyl-5-methylphenol

- 4-chloro-5-methyl-2-propan-2-ylphenol

- 6-Chloro-5-methyl-2-(1-methylethyl)phenol

- CHLOROTHYMOL(RG)

- 6-Chloro-5-methyl-2-(1-methylethyl)phenol1000µg

- 6-Chlorothymol

- Chlorothymol

- 4-Chlorothymol

- Chlorthymol

- THYMOL, 6-CHLORO-

- Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-

- Caswell No. 216

- 4-Chloro-6-isopropyl-3-methylphenol

- 4-chloro-5-methyl-2-(propan-2-yl)phenol

- 4-Chlor-2-isopropyl-5-methylphenol

- LJ25TI0CVT

- 4-chloro-2-isopropyl-5-methyl-phenol

- EPA Pesticide Chemical Code 080403

- 4-Chloro-5-methyl-2-(1-methylethyl)phenol

- KFZXVMNBUMVKLN-UHFFF

- 4-Chloro-5-methyl-2-(1-methylethyl)phenol (ACI)

- Thymol, 6-chloro- (6CI, 7CI, 8CI)

- 2-Isopropyl-4-chloro-5-methylphenol

- NSC 406261

- NSC 4964

- Tox21_111622_1

- D89230

- NCGC00159384-04

- CHLOROTHYMOL (MART.)

- MFCD00002326

- EINECS 201-930-1

- 4-06-00-03344 (Beilstein Handbook Reference)

- Caniprevent (veterinary)

- SCHEMBL159122

- SY057084

- AKOS000120533

- 4-Chloro-2-isopropyl-5-methylphenol, 99%

- BRN 2084453

- BRD-K04358951-001-01-0

- UNII-LJ25TI0CVT

- CHLOROTHYMOL [MI]

- 89-68-9

- CHLOROTHYMOL [INCI]

- Chlorothymol [NF]

- NCGC00159384-05

- SBI-0653891.0001

- Z104485030

- DTXCID0021547

- CAS-89-68-9

- NSC4964

- MONOCHLOROTHYMOL

- Pioral

- NCGC00159384-03

- NSC406261

- Caniprevent [veterinary] (TN)

- STK701337

- EN300-20939

- NCGC00159384-02

- Tox21_300909

- CHLOROTHYMOL [WHO-DD]

- Q3680956

- NSC-406261

- NCGC00254813-01

- BIDD:ER0220

- CS-0013539

- NSC-4964

- Pioral (TN)

- DTXSID2041547

- AI3-00120

- NS00004931

- D07681

- Tox21_111622

- phenol, 4-chloro-5-methyl-2-isopropyl-

- SR-01000944417

- SR-01000944417-1

- CHLOROTHYMOL [MART.]

- CHEMBL1441646

- HY-B1606

-

- MDL: MFCD00002326

- Renchi: 1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3

- Clave inchi: KFZXVMNBUMVKLN-UHFFFAOYSA-N

- Sonrisas: ClC1C(C)=CC(O)=C(C(C)C)C=1

- Brn: 2084453

Atributos calculados

- Calidad precisa: 184.06500

- Masa isotópica única: 184.065493

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 147

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 6

- Xlogp3: 3.9

- Superficie del Polo topológico: 20.2

Propiedades experimentales

- Color / forma: White granular powder or crystals.

- Denso: 1.0639 (rough estimate)

- Punto de fusión: 59.0 to 64.0 deg-C

- Punto de ebullición: 143°C/18mmHg(lit.)

- Punto de inflamación: 259-263°C

- índice de refracción: 1.5310 (estimate)

- Disolución: ethanol: soluble10%, clear to very slightly hazy, yellow

- Estabilidad / vida útil: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.

- PSA: 20.23000

- Logp: 3.47740

- Merck: 2170

- Sensibilidad: Light Sensitive

- Disolución: Dissolve in dilute sodium hydroxide aqueous solution. 1g of product is dissolved in 0.5ml of ethanol, 1.5ml of diethyl ether, 2ml of benzene, 2ml of chloroform, about 10ml of petroleum ether and 1000ml of water.

4-Chloro-2-isopropyl-5-methylphenol Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

- Rtecs:XP2620000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- TSCA:Yes

4-Chloro-2-isopropyl-5-methylphenol Datos Aduaneros

- Código HS:2908199090

- Datos Aduaneros:

China Customs Code:

2908199090Overview:

HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

4-Chloro-2-isopropyl-5-methylphenol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20939-0.1g |

4-chloro-5-methyl-2-(propan-2-yl)phenol |

89-68-9 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| abcr | AB132457-25 g |

4-Chloro-2-isopropyl-5-methylphenol, 99%; . |

89-68-9 | 99% | 25g |

€76.60 | 2023-05-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T20242-25mg |

Chlorothymol |

89-68-9 | 99.37% | 25mg |

¥ 735 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0294-25G |

4-Chloro-2-isopropyl-5-methylphenol |

89-68-9 | >99.0%(GC) | 25g |

¥450.00 | 2024-04-15 | |

| Cooke Chemical | BD0607153-1g |

4-Chloro-2-isopropyl-5-methylphenol |

89-68-9 | 98% | 1g |

RMB 60.80 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C871317-5g |

4-Chloro-2-isopropyl-5-methylphenol |

89-68-9 | 99% | 5g |

117.00 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-232545-25 g |

4-Chloro-2-isopropyl-5-methylphenol, |

89-68-9 | 98% | 25g |

¥323.00 | 2023-07-11 | |

| Cooke Chemical | BD0607153-25g |

4-Chloro-2-isopropyl-5-methylphenol |

89-68-9 | 98% | 25g |

RMB 652.00 | 2025-02-21 | |

| Enamine | EN300-20939-1.0g |

4-chloro-5-methyl-2-(propan-2-yl)phenol |

89-68-9 | 95.0% | 1.0g |

$33.0 | 2025-03-21 | |

| Enamine | EN300-20939-25.0g |

4-chloro-5-methyl-2-(propan-2-yl)phenol |

89-68-9 | 95.0% | 25.0g |

$92.0 | 2025-03-21 |

4-Chloro-2-isopropyl-5-methylphenol Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sulfuryl chloride Solvents: Carbon tetrachloride ; 0 °C → rt; 45 min, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

Métodos de producción 2

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium chloride , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: Water ; 40 min, pH 2.75, 25 °C

Referencia

- Enzymatic halogenation of the phenolic monoterpenes thymol and carvacrol with chloroperoxidase, Green Chemistry, 2014, 16(3), 1104-1108

Métodos de producción 4

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; rt → reflux; 3 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

Referencia

- Reliable and general method for the cleavage of α-arylheteroatom-substituted carboxylic acids, Synlett, 2007, (19), 3042-3044

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium chloride , Oxygen Catalysts: Cupric chloride Solvents: Acetic acid ; 6 h, 80 °C

Referencia

- Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties, Journal of Agricultural and Food Chemistry, 2018, 66(1), 323-330

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide , Toluene ; 30 min, rt; 3 h, reflux

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

1.2 Reagents: Potassium hydroxide Solvents: Glycerol , Ethanol , Water ; 2 h, reflux

1.3 Reagents: Citric acid Solvents: Water ; pH 5

Referencia

- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342

Métodos de producción 10

4-Chloro-2-isopropyl-5-methylphenol Raw materials

4-Chloro-2-isopropyl-5-methylphenol Preparation Products

4-Chloro-2-isopropyl-5-methylphenol Literatura relevante

-

Yuting Li,Zhijun Dai,Dan Cao,Feng Luo,Yuan Chen,Zheming Yuan RSC Adv. 2020 10 19852

-

Laura Getrey,Thomas Krieg,Frank Hollmann,Jens Schrader,Dirk Holtmann Green Chem. 2014 16 1104

-

Hayley S. Scott,Boujemaa Moubaraki,Nicolas Paradis,Guillaume Chastanet,Jean-Fran?ois Létard,Stuart R. Batten,Keith S. Murray J. Mater. Chem. C 2015 3 7845

-

Alexander Tronnier,Ute Heinemeyer,Stefan Metz,Gerhard Wagenblast,Ingo Muenster,Thomas Strassner J. Mater. Chem. C 2015 3 1680

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Monoterpenoides aromáticos

- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos monoterpenoides Monoterpenoides aromáticos

89-68-9 (4-Chloro-2-isopropyl-5-methylphenol) Productos relacionados

- 2167667-20-9(3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide)

- 1346602-56-9(N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4)

- 116595-38-1(2-{(4-Bromo-2-methylphenyl)aminomethyl}-1H-isoindole-1,3(2H)-dione)

- 1261464-66-7(Methyl 5-chloro-2-(2-(trifluoromethoxy)phenyl)isonicotinate)

- 1807024-78-7(3-Bromo-4-cyano-2-(trifluoromethyl)phenylacetic acid)

- 478841-10-0(tert-Butyl 3-hydroxyazepane-1-carboxylate)

- 2680804-90-2(benzyl N-(4-hydroxy-4-phenylcyclohexyl)carbamate)

- 41295-62-9(1-(chloromethyl)-3H-benzofchromen-3-one)

- 1008396-75-5(3-(4-fluorobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid)

- 891348-39-3(2-cyano-3-[4-(diethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide)

Proveedores recomendados

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Nanjing jingzhu bio-technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

PRIBOLAB PTE.LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote